Cas no 61545-06-0 (Temocillin disodium)

Temocillin disodium Chemical and Physical Properties
Names and Identifiers
-
- Temocillin disodium salt
- Temocillin Disodium
- 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-((carboxy-3-thienylacetyl)amino)-6-methoxy-3,3-dimethyl-7-oxo-, disodium salt, (2S-(2alpha,5alpha,6alpha))-
- 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-((carboxy-3-thienylacetyl)amino)-6-methoxy-3,3-dimethyl-7-oxo-, disodium salt, (2S,5R,6S)-
- Disodium (2S-(2alpha,5alpha,6alpha))-6-(carboxylato-3-thienylacetamido)-6-methoxy-3,3-dimethyl-7-oxo-4-
- (2S,5R,6S)-6-[[2-Carboxy-2-(3-thienyl)acetyl]amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt
- Temocillin disodium
-
Temocillin disodium Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T017320-1mg |
Temocillin Disodium |
61545-06-0 | 1mg |
$ 201.00 | 2023-09-06 | ||
MedChemExpress | HY-139597-10mg |
Temocillin disodium |
61545-06-0 | 92.30% | 10mg |
¥1300 | 2024-04-18 | |
MedChemExpress | HY-139597-5mg |
Temocillin disodium |
61545-06-0 | 92.30% | 5mg |
¥800 | 2024-04-18 | |
ChemScence | CS-0213604-5mg |
Temocillin disodium |
61545-06-0 | 5mg |
$80.0 | 2022-04-27 | ||
ChemScence | CS-0213604-10mg |
Temocillin disodium |
61545-06-0 | 10mg |
$130.0 | 2022-04-27 | ||
MedChemExpress | HY-139597-50mg |
Temocillin disodium |
61545-06-0 | 92.30% | 50mg |
¥3800 | 2024-04-18 | |
A2B Chem LLC | AG75088-10mg |
TEMOCILLIN |
61545-06-0 | 90% | 10mg |
$165.00 | 2024-04-19 | |
A2B Chem LLC | AG75088-50mg |
TEMOCILLIN |
61545-06-0 | 90% | 50mg |
$415.00 | 2024-04-19 | |
ChemScence | CS-0213604-50mg |
Temocillin disodium |
61545-06-0 | 50mg |
$380.0 | 2022-04-27 | ||
TRC | T017320-10mg |
Temocillin Disodium |
61545-06-0 | 10mg |
$ 1570.00 | 2023-09-06 |
Temocillin disodium Related Literature
-
Verner de Biasi,W. John Lough,Michael B. Evans,Albert E. Bird,Chieh H. Charsley,Michael W. Flower,Derek P. Reynolds Anal. Proc. 1987 24 72
Additional information on Temocillin disodium
Professional Introduction to Temocillin disodium (CAS No: 61545-06-0)
Temocillin disodium, identified by the Chemical Abstracts Service Number (CAS No) 61545-06-0, is a significant compound in the field of pharmaceutical chemistry and biomedicine. As a derivative of penicillin, it belongs to the class of beta-lactam antibiotics, specifically designed to combat resistant bacterial strains. The development and application of Temocillin disodium have garnered considerable attention in recent years due to its unique mechanism of action and efficacy against Gram-negative bacteria, particularly those exhibiting resistance to other beta-lactam antibiotics.
The chemical structure of Temocillin disodium incorporates a 6-thiazidinyl side chain, which distinguishes it from conventional penicillins like ampicillin and ticarcillin. This structural modification enhances its stability against beta-lactamase enzymes, thereby broadening its spectrum of activity. The compound is primarily utilized in clinical settings for the treatment of infections caused by multidrug-resistant Gram-negative organisms, such as *Pseudomonas aeruginosa* and *Escherichia coli*. Its efficacy in these scenarios has been well-documented in numerous clinical trials and pharmacological studies.
In recent years, the increasing prevalence of antibiotic-resistant bacteria has underscored the importance of compounds like Temocillin disodium. According to the latest research published in leading microbiology journals, the emergence of extended-spectrum beta-lactamases (ESBLs) and carbapenemases has necessitated the development of novel antibiotics with enhanced resistance profiles. Temocillin disodium has demonstrated promising results in combating these resistant strains, making it a valuable asset in modern antimicrobial therapy.
The pharmacokinetic properties of Temocillin disodium contribute to its clinical utility. It exhibits good oral bioavailability, allowing for versatile administration routes, including intravenous and intramuscular injections. Additionally, its relatively short half-life ensures that dosing regimens can be optimized to maintain therapeutic levels while minimizing potential side effects. Studies have shown that patients treated with Temocillin disodium often experience rapid symptom relief and a reduction in bacterial load, highlighting its clinical significance.
From a research perspective, ongoing studies are exploring the potential synergistic effects of combining Temocillin disodium with other antibiotics or alternative therapeutic agents. For instance, investigations have suggested that co-administration with quinolones or aminoglycosides may enhance overall efficacy against resistant pathogens. Furthermore, researchers are investigating the structural modifications that could further improve the compound's resistance profile without compromising its antibacterial activity.
The synthesis and industrial production of Temocillin disodium adhere to stringent quality control measures to ensure consistency and purity. Advanced synthetic methodologies have been developed to optimize yield and minimize impurities, ensuring that pharmaceutical-grade material meets regulatory standards for human use. These advancements have enabled the widespread availability of Temocillin disodium, making it accessible for clinical applications worldwide.
The safety profile of Temocillin disodium has been thoroughly evaluated through comprehensive preclinical and clinical studies. While no antibiotic is without potential side effects, Temocillin disodium has generally been well-tolerated when used as directed. Common adverse effects include mild gastrointestinal disturbances and transient allergic reactions. However, serious hypersensitivity reactions are rare but require immediate medical attention. Healthcare professionals are advised to monitor patients closely during treatment to identify and manage any adverse events promptly.
Future directions in the research of Temocillin disodium include exploring its potential applications in veterinary medicine and addressing concerns regarding antibiotic resistance through novel formulations or delivery systems. The development of combination therapies that leverage the strengths of multiple antibiotics is another area of active investigation. By integrating insights from microbiology, pharmacology, and chemical engineering, scientists aim to enhance the therapeutic value of compounds like Temocillin disodium in addressing global health challenges.
In conclusion, Temocillin disodium (CAS No: 61545-06-0) represents a critical advancement in antibiotic therapy for resistant bacterial infections. Its unique chemical structure, broad-spectrum activity, and favorable pharmacokinetic properties make it an indispensable tool for clinicians managing multidrug-resistant pathogens. As research continues to uncover new challenges and opportunities in antimicrobial drug development, compounds like Temocillin disodium will remain at the forefront of efforts to combat bacterial resistance worldwide.
61545-06-0 (Temocillin disodium) Related Products
- 66148-78-5(Temocillin)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

